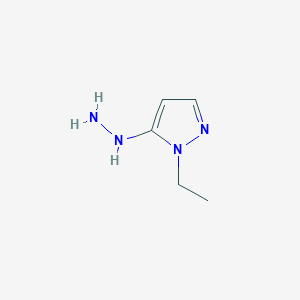

1-Ethyl-5-hydrazinyl-1H-pyrazole

Description

BenchChem offers high-quality 1-Ethyl-5-hydrazinyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-hydrazinyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethylpyrazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-5(8-6)3-4-7-9/h3-4,8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCARGISNNMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-Ethyl-5-hydrazinyl-1H-pyrazole for heterocyclic synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Heterocyclic Synthesis

Introduction: The Strategic Value of 1-Ethyl-5-hydrazinyl-1H-pyrazole

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this core structure unlocks pathways to novel molecular architectures with tailored properties. 1-Ethyl-5-hydrazinyl-1H-pyrazole emerges as a particularly valuable building block. It combines the stable, aromatic pyrazole ring with a highly reactive hydrazinyl (-NHNH₂) moiety at the C5 position. This exocyclic hydrazine group serves as a potent bis-nucleophile, primed for a variety of cyclocondensation reactions. The N1-ethyl group enhances solubility in organic solvents and sterically directs reactions, offering a degree of control in complex synthetic sequences.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the synthetic utility of 1-Ethyl-5-hydrazinyl-1H-pyrazole. We will delve into its application in constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, which are of significant interest in drug discovery programs.[5][6] The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively leverage this versatile reagent.

Synthesis and Physicochemical Characterization

The utility of any synthetic building block begins with its accessibility and well-defined properties. While numerous methods exist for pyrazole synthesis, a common approach involves the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[2][7]

Proposed Synthesis Workflow

A plausible and efficient route to 1-Ethyl-5-hydrazinyl-1H-pyrazole begins with the synthesis of 1-ethyl-1H-pyrazol-5-ol, which is then converted to the target hydrazine. The initial step involves the reaction of ethylhydrazine with a suitable three-carbon electrophile like methyl 3-methoxyacrylate.[8] The resulting pyrazol-5-ol can then be activated (e.g., through conversion to a chloro or tosyl derivative) and subsequently displaced with hydrazine hydrate.

Caption: Proposed synthetic workflow for 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key computed properties for 1-Ethyl-5-hydrazinyl-1H-pyrazole are summarized below.[9]

| Property | Value | Source |

| CAS Number | 1596773-74-8 | [9] |

| Molecular Formula | C₅H₁₀N₄ | [9] |

| Molecular Weight | 126.16 g/mol | [9] |

| Topological Polar Surface Area (TPSA) | 55.87 Ų | [9] |

| LogP | 0.1886 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Rotatable Bonds | 2 | [9] |

The TPSA and LogP values suggest moderate polarity and good potential for bioavailability, which is a desirable trait for precursors of drug candidates. The two hydrogen bond donors and four acceptors indicate significant potential for intermolecular interactions, influencing both its reactivity and the properties of its derivatives. The primary site of reactivity is the terminal -NH₂ of the hydrazine group, which is a strong nucleophile, followed by the adjacent -NH-.

Core Application: Synthesis of Fused Heterocyclic Systems

The true value of 1-Ethyl-5-hydrazinyl-1H-pyrazole lies in its ability to undergo cyclocondensation reactions to form fused bicyclic heterocycles. The hydrazine moiety provides the necessary atoms to form a new five- or six-membered ring fused to the parent pyrazole.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine bioisosteres that feature prominently as scaffolds for protein kinase inhibitors.[6] They are readily synthesized by reacting a 5-aminopyrazole (or its hydrazinyl equivalent) with a 1,3-dicarbonyl compound or a functional equivalent.[6][10]

Reaction Mechanism: The reaction with a β-ketoester like ethyl acetoacetate proceeds via a multi-step sequence. The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the secondary nitrogen of the hydrazine attacks the ester carbonyl. The sequence concludes with dehydration to yield the aromatic fused ring system. The N1 of the pyrazole ring becomes part of the newly formed pyrimidine ring.

Caption: Reaction mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-7-ethylamino-pyrazolo[1,5-a]pyrimidin-7(4H)-one

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

-

Addition: Add ethyl acetoacetate (1.1 eq) to the solution. The use of acetic acid as a solvent also serves as a catalyst, protonating the carbonyl oxygen and increasing its electrophilicity.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for both the intramolecular cyclization and the final dehydration step.[11]

-

Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water to remove residual acetic acid, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

B. Synthesis of Pyrazolo[5,1-c][1][3][4]triazines

The pyrazolo[5,1-c][1][3][4]triazine scaffold is another nitrogen-rich heterocyclic system with demonstrated cytotoxic activity against cancer cell lines, making it an attractive target in oncology research.[5][12] A common route to this system involves the reaction of a hydrazinyl pyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent.

Reaction Mechanism: The synthesis can be achieved by reacting 1-Ethyl-5-hydrazinyl-1H-pyrazole with an α-keto-ester such as ethyl pyruvate. The reaction begins with the formation of a hydrazone at the ketone position. This is followed by an acid- or base-catalyzed intramolecular cyclization onto the ester carbonyl, and subsequent elimination of water to form the fused triazine ring.

Caption: General pathway for Pyrazolo[5,1-c][1][3][4]triazine synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazolo[5,1-c][1][3][4]triazin-4-ol

-

Reagents & Setup: To a solution of 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate hydrazone formation.

-

Reaction: Reflux the mixture for 8-12 hours. The prolonged heating is necessary to drive the less favorable cyclization onto the ester carbonyl.

-

Workup: After cooling, the solvent is typically removed under reduced pressure.

-

Isolation: The resulting residue is triturated with a non-polar solvent like hexane or ether to induce precipitation of the product. The solid is then collected by filtration.

-

Purification: Further purification can be achieved via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Conclusion

1-Ethyl-5-hydrazinyl-1H-pyrazole stands out as a potent and versatile precursor in heterocyclic chemistry. Its well-defined reactivity, centered on the nucleophilic hydrazine group, provides a reliable entry point to a diverse range of fused heterocyclic systems. This guide has demonstrated its utility in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, two scaffolds of high interest in modern drug discovery. The straightforward and robust nature of these cyclocondensation reactions, coupled with the strategic placement of the N-ethyl group, makes this reagent an invaluable tool for chemists aiming to construct complex, nitrogen-rich molecules with potential therapeutic applications.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Patel, R. P., Patel, K. C., & Rathi, A. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

-

Singh, S., & Singh, P. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]

-

Jung, J. C., Watkins, E. B., & Avery, M. A. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES, 65(1), 77-92. Retrieved from [Link]

-

Potopnyk, M. A., Matiichuk, V. S., & Obushak, M. D. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 53(1), 62-65. Retrieved from [Link]

-

Carta, A., et al. (2008). Synthesis of new pyrazolo[5,1-c][1][3][4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1][3][4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & Medicinal Chemistry, 16(21), 9409-19. Retrieved from [Link]

-

El-Dean, A. M. K., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2329-2346. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

-

Al-Adiwish, M. A. S., Abubakr, M. A. S., & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][3][4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52. Retrieved from [Link]

-

Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 77. Retrieved from [Link]

-

Sönmez, M., & Şirin, Y. (2018). Synthesis of some new pyrazolo[5,1-c][1][3][4]triazine derivatives and computational study. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1129-1140. Retrieved from [Link]

-

Abdel-Monem, A. R., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1). Retrieved from [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4). Retrieved from [Link]

-

Abdelhamid, A. O., Fahmi, A. A., & Alsheflo, A. A. M. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137. Retrieved from [Link]

-

Wurz, B., et al. (2020). Synthesis of new pyrazolo[3][4][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Antioxidant Activity of Some Novel Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules, 26(3), 540. Retrieved from [Link]

-

Marjani, A. P., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

1-Ethyl-5-hydrazinyl-1H-pyrazole CAS number and chemical identifiers

Executive Summary

1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS 1596773-74-8) is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems for pharmaceutical applications.[1] As a 1,5-disubstituted pyrazole, it serves as a critical "dinucleophile" scaffold, enabling the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —structural motifs frequently observed in kinase inhibitors (e.g., Ibrutinib analogs) and adenosine receptor antagonists.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic routes, downstream applications in medicinal chemistry, and safety protocols.

Chemical Identifiers & Physicochemical Properties[2][3][4][5]

The precise identification of this compound is critical, as it is often confused with its isomer (1-ethyl-3-hydrazinyl-1H-pyrazole) or the corresponding hydrazide derivative (1-ethyl-1H-pyrazole-5-carbohydrazide).

Table 1: Chemical Identity & Descriptors

| Parameter | Value |

| Chemical Name | 1-Ethyl-5-hydrazinyl-1H-pyrazole |

| CAS Number | 1596773-74-8 |

| Synonyms | 5-Hydrazino-1-ethylpyrazole; (1-Ethyl-1H-pyrazol-5-yl)hydrazine |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| SMILES | CCN1C(NN)=CC=C1 |

| InChI Key | Predicted based on structure |

| Appearance | Off-white to yellow low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (hydrazine N), ~1.8 (pyrazole N) |

Critical Note on Isomers: Ensure the hydrazine moiety is at the 5-position . The 3-isomer has significantly different reactivity profiles in cyclization reactions.

Synthesis & Production Methodologies

The industrial and laboratory-scale synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole typically proceeds via the nucleophilic displacement of a 5-halo intermediate. The most robust route involves the conversion of 1-ethyl-1H-pyrazol-5-ol to the 5-chloro derivative, followed by hydrazinolysis.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis from ethylhydrazine precursors. The 5-chloro intermediate is the key electrophile for hydrazine introduction.

Detailed Experimental Protocol (Route A: Chloro-Displacement)

This protocol is adapted from standard methodologies for 5-hydrazinopyrazoles [1][2].

Step 1: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole

-

Reactants: Charge a reaction vessel with 1-ethyl-1H-pyrazol-5-ol (1.0 eq) and Phosphorus Oxychloride (POCl₃, 3.0 eq).

-

Conditions: Heat to reflux (100–110°C) for 3–4 hours. Monitor via TLC (EtOAc/Hexane) for consumption of the starting alcohol.[2]

-

Workup: Cool to room temperature. Pour cautiously onto crushed ice (exothermic!). Neutralize with NaHCO₃ saturated solution. Extract with Dichloromethane (DCM).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude chloride is often pure enough for the next step.

Step 2: Hydrazinolysis to Target

-

Reactants: Dissolve 5-chloro-1-ethyl-1H-pyrazole (1.0 eq) in Ethanol (10 volumes). Add Hydrazine Hydrate (80% or 64% solution, 5.0–10.0 eq). Note: Excess hydrazine is crucial to prevent dimer formation (bis-pyrazolyl hydrazine).

-

Reaction: Reflux (78°C) for 6–12 hours.

-

Isolation: Concentrate ethanol under reduced pressure.

-

Purification:

-

Resuspend residue in a minimum amount of water.[3]

-

Extract with EtOAc or DCM.

-

Wash organic phase with brine.

-

Crystallization: If solid, recrystallize from Ethanol/Ether. If oil, purify via column chromatography (DCM/MeOH/NH₃).

-

-

Validation: Confirm structure via ¹H-NMR (look for hydrazine -NH₂ broad singlet around 3.5–4.5 ppm and pyrazole CH protons).

Reactivity & Applications in Drug Discovery

The primary utility of 1-Ethyl-5-hydrazinyl-1H-pyrazole lies in its ability to act as a [3+3] or [3+2] dinucleophile. It is a "privileged scaffold" precursor for fusing a pyrimidine or pyridine ring onto the pyrazole core.

Key Transformation: Pyrazolo[3,4-d]pyrimidine Synthesis

This fused system mimics the purine core of ATP, making it a classic scaffold for kinase inhibitors (e.g., Src, Hck, Btk inhibitors).

Figure 2: Divergent synthesis pathways yielding biologically active fused heterocycles.

Mechanistic Insight

In reactions with 1,3-electrophiles (like ethoxymethylenemalononitrile), the terminal hydrazine nitrogen (N-beta) typically attacks the most electrophilic center first, followed by cyclization from the internal nitrogen or the pyrazole C-4 position (if activated). However, for 5-hydrazinopyrazoles, the formation of pyrazolo[3,4-d]pyrimidines often requires specific reagents like formamide or urea to bridge the C4 and N5 positions [3][4].

Handling, Safety & Storage (SDS Summary)

As a hydrazine derivative, this compound requires strict safety adherence.

-

Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Sensitization: Potential skin sensitizer.[3]

-

Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames positive potential).

-

-

Storage:

-

Store at 2–8°C .

-

Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the azo or decomposition.

-

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

ChemScene. (2025). Product Monograph: 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS 1596773-74-8).[1]

-

Bakhtin, S. et al. (2022). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry.

-

Aggarwal, R. et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

-

Hassan, A.S. et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Molecules.

-

BenchChem. (2025). Protocols for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (Analogous Chemistry).

Sources

An In-depth Technical Guide on the Solubility Profile of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Ethyl-5-hydrazinyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in polar aprotic solvents. A detailed, field-proven experimental protocol for accurate solubility determination is provided, alongside a discussion of the underlying physicochemical principles.

Introduction: The Significance of 1-Ethyl-5-hydrazinyl-1H-pyrazole and its Solubility

1-Ethyl-5-hydrazinyl-1H-pyrazole (C₅H₁₀N₄, M.W. 126.16 g/mol ) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][4][5] The hydrazinyl moiety introduces a reactive handle for further chemical modifications and can participate in crucial intermolecular interactions.[6][7]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][8][9] Poor solubility can lead to significant challenges during drug development, including inadequate absorption and variable clinical outcomes.[2] Polar aprotic solvents are frequently employed in various stages of drug discovery and development, from synthesis and purification to formulation and in vitro screening assays. Therefore, a thorough understanding of the solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in these solvents is paramount for its successful application.

This guide will explore the expected solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in common polar aprotic solvents, the factors governing this solubility, and a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself can participate in hydrogen bonding.[10]

-

Ethyl Group: A non-polar alkyl substituent at the N1 position, which will slightly increase the lipophilicity of the molecule.

-

Hydrazinyl Group (-NHNH₂): A polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor.[6][7] This group is expected to significantly influence the compound's polarity and interaction with polar solvents.

Factors Influencing Solubility in Polar Aprotic Solvents:

The solubility of pyrazole derivatives is governed by a balance of intermolecular forces between the solute and the solvent.[10][11] Several factors come into play:

-

Molecular Weight: Generally, higher molecular weight compounds tend to have lower solubility.[11]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound directly impacts its solubility. Strong intermolecular forces, such as hydrogen bonding within the crystal, can lead to lower solubility.[10][11]

-

Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Polar groups, like the hydrazinyl group, can enhance solubility in polar solvents, while non-polar groups can decrease it.[10][11]

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capabilities of the solvent are critical. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are excellent solvents for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties.[7]

Based on these principles, 1-Ethyl-5-hydrazinyl-1H-pyrazole is predicted to exhibit good solubility in polar aprotic solvents. The presence of the polar hydrazinyl group, capable of strong hydrogen bonding, should facilitate its dissolution in solvents like DMSO, DMF, and acetonitrile.[7][11]

Table 1: Predicted Qualitative Solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Selected Polar Aprotic Solvents

| Solvent | Chemical Structure | Polarity Index | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | Highly polar and an excellent hydrogen bond acceptor, capable of effectively solvating the hydrazinyl and pyrazole moieties.[7] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | A polar solvent with a high dielectric constant, effective at dissolving polar compounds.[7] |

| Acetonitrile | CH₃CN | 5.8 | Moderate to High | A polar solvent that can act as a hydrogen bond acceptor, though generally less effective than DMSO or DMF for highly polar compounds.[11] |

| Acetone | (CH₃)₂CO | 5.1 | Moderate | A polar aprotic solvent capable of dissolving a range of organic compounds.[11] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to Low | Less polar than the other solvents listed, its ability to dissolve the compound will depend on the balance of polar and non-polar interactions. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is the gold standard for determining equilibrium solubility, which represents the thermodynamic solubility of a compound.[9][12]

Materials and Equipment

-

1-Ethyl-5-hydrazinyl-1H-pyrazole (purity ≥95%)[1]

-

Selected polar aprotic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Ethyl-5-hydrazinyl-1H-pyrazole to a series of vials, each containing a known volume of a different polar aprotic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a physiologically relevant temperature, typically 25 °C or 37 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is generally recommended, though longer times may be necessary for poorly soluble compounds.[9][12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a micropipette.

-

Filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-Ethyl-5-hydrazinyl-1H-pyrazole in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[13]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 1-Ethyl-5-hydrazinyl-1H-pyrazole of known concentrations.

-

Determine the concentration of the compound in the experimental samples by interpolating from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

-

Why excess solid? The presence of undissolved solid ensures that the solution is truly saturated at equilibrium. Without it, one would only be measuring the dissolution of the added amount, not the maximum solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.[10]

-

Why extended equilibration time? Reaching thermodynamic equilibrium can be a slow process. Shorter incubation times may lead to an underestimation of the true solubility.

-

Why filtration? Any suspended solid particles in the analyzed sample will lead to an artificially high and inaccurate solubility value.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Caption: Experimental workflow for determining the equilibrium solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Safety and Handling Considerations

Due to the presence of the hydrazinyl group, 1-Ethyl-5-hydrazinyl-1H-pyrazole should be handled with care. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[16][17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct light.[6] For long-term storage, refrigeration (2-8 °C) is recommended.[1][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]

Conclusion

While specific quantitative solubility data for 1-Ethyl-5-hydrazinyl-1H-pyrazole in polar aprotic solvents is not widely published, its chemical structure suggests good solubility in solvents like DMSO and DMF. This technical guide provides a robust framework for understanding the factors that govern its solubility and a detailed, validated experimental protocol for its accurate determination. The provided methodology ensures scientific integrity and reproducibility, which are essential for generating reliable data for drug discovery and development programs. Adherence to the outlined safety precautions is imperative when handling this and related compounds.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

-

MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. rroij.com [rroij.com]

- 3. chemimpex.com [chemimpex.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rheolution.com [rheolution.com]

- 9. raytor.com [raytor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. lifechemicals.com [lifechemicals.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

Technical Guide: Comparative Analysis of 1-Ethyl vs. 1-Methyl-5-hydrazinyl-1H-pyrazoles

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between 1-Ethyl-5-hydrazinyl-1H-pyrazole and its 1-Methyl analogs. These scaffolds are critical intermediates in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines , which serve as bioisosteres of ATP in kinase inhibitor development.

While the methyl and ethyl groups are often viewed interchangeably as simple alkyl spacers, this guide demonstrates that the switch from N-Methyl to N-Ethyl introduces significant changes in regioselective synthesis , metabolic stability (microsomal clearance) , and solubility profiles , necessitating distinct experimental handling and SAR (Structure-Activity Relationship) considerations.

Part 1: Structural & Physicochemical Divergence

The transition from a methyl to an ethyl group at the N1 position alters the physicochemical landscape of the pyrazole core. These differences drive the decision-making process in lead optimization.

Table 1: Comparative Physicochemical Profile

| Feature | 1-Methyl Analog | 1-Ethyl Analog | Impact on Drug Design |

| Steric Bulk (Taft Es) | 0.00 | -0.07 | Ethyl introduces slight steric clash, potentially improving selectivity for larger hydrophobic pockets. |

| Lipophilicity ( | Baseline | +0.5 to +0.6 | Ethyl increases permeability but decreases aqueous solubility. |

| Electronic Effect (+I) | Weak Inductive | Moderate Inductive | Ethyl offers slightly higher electron density to the pyrazole ring, marginally increasing the nucleophilicity of the C4 position. |

| Metabolic Liability | High (N-Demethylation) | Moderate/Distinct | Methyl is a frequent target for oxidative demethylation by CYPs; Ethyl undergoes dealkylation but often at a slower rate or via different CYP isoforms. |

| Crystal Packing | High Symmetry | Lower Symmetry | Methyl analogs often pack tighter (higher MP), leading to lower solubility compared to the more flexible ethyl analogs. |

Structural Visualization

The N1-substituent dictates the vector of the attached pharmacophore. In kinase binding (e.g., ATP-binding site), the Methyl group typically points towards the solvent interface or a small hydrophobic gatekeeper region. The Ethyl group, being bulkier and more flexible, can induce a "gate-opening" conformation or fill a larger hydrophobic void, potentially altering the binding mode from Type I to Type I½.

Part 2: Synthetic Pathways & Regiocontrol

Synthesizing 5-hydrazinyl-1-alkylpyrazoles requires overcoming the "regioselectivity challenge" inherent to hydrazine condensations.

The Regioselectivity Challenge

When reacting alkylhydrazines (Methylhydrazine vs. Ethylhydrazine) with non-symmetrical 1,3-dielectrophiles (e.g.,

-

Methylhydrazine: Highly reactive, often yields poor regioselectivity (mixtures) due to the small size of the methyl group allowing attack at either electrophilic carbon.

-

Ethylhydrazine: The increased steric bulk of the ethyl group slightly improves regioselectivity, favoring the formation of the 1-ethyl-5-hydroxy/amino isomer (thermodynamic product) over the kinetic product, but mixtures still occur.

Recommended Synthetic Route: The Displacement Strategy

To guarantee the 5-hydrazinyl substitution pattern, a stepwise approach via a 5-chloro intermediate is scientifically superior to direct condensation.

Figure 1: Robust synthetic route avoiding regiochemical ambiguity of the hydrazine moiety.

Safety & Handling Protocol

-

Methylhydrazine: EXTREME DANGER. High vapor pressure (volatile), known carcinogen, pyrophoric potential. Must be handled in a glovebox or high-efficiency fume hood.

-

Ethylhydrazine: HIGH DANGER. Lower vapor pressure than methylhydrazine (BP ~100-110°C), but still carcinogenic and toxic.

-

Oxalate Salts: For both analogs, it is highly recommended to use oxalate or hydrochloride salts during the initial weighing steps to minimize inhalation risk.

Part 3: Functional Reactivity (Cyclization Logic)

The 5-hydrazinyl group is a "warhead" for creating fused rings. The difference between Methyl and Ethyl becomes kinetic during cyclization.

Cyclization to Pyrazolo[3,4-d]pyrimidines

When reacting the 5-hydrazinyl intermediate with an electrophile (e.g., ethoxymethylenemalononitrile) to close the pyrimidine ring:

-

1-Methyl Analog: Cyclizes rapidly. The small methyl group offers minimal steric hindrance to the adjacent nitrogen (

). -

1-Ethyl Analog: Cyclization kinetics are often slower . The ethyl group's methylene (

) protons can create steric clash with the substituents at the C4 position, requiring higher reaction temperatures or prolonged reflux times.

Figure 2: Kinetic implications of N-alkylation on fused-ring formation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole (via )

Rationale: Direct reaction of ethylhydrazine with

Reagents:

-

5-Chloro-1-ethyl-1H-pyrazole (1.0 eq)

-

Hydrazine hydrate (64-80% solution) (5.0 - 10.0 eq)

-

Ethanol (Absolute)[1]

-

Solvent for extraction: DCM or EtOAc

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-chloro-1-ethyl-1H-pyrazole in ethanol (concentration ~0.5 M).

-

Addition: Add hydrazine hydrate (excess is crucial to prevent dimer formation) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours.-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high

) should disappear, replaced by a polar, lower -

Note on Ethyl vs Methyl: The Ethyl analog may require 2–4 hours longer reflux than the Methyl analog due to the

effect of the ethyl group slightly deactivating the C5 position towards nucleophilic attack, combined with minor steric hindrance.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine (Use a bleach trap for hydrazine vapors!).

-

Crucial Step: The residue is often an oil. Triturate with cold diethyl ether or hexanes to induce crystallization. The 1-Methyl analog crystallizes easily; the 1-Ethyl analog often remains an oil or low-melting solid.

-

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the C5-Cl signal and appearance of broad hydrazine protons (

Protocol B: Handling Precautions (Methyl vs. Ethyl)

-

Methylhydrazine: Use only in a closed system. Double-glove with Nitrile under Butyl Rubber.

-

Ethylhydrazine: Fume hood is mandatory.[2] If using the hydrochloride salt, it is hygroscopic; weigh quickly.

Part 5: Pharmacological Implications (SAR)

The "Magic Methyl" vs. "Flexible Ethyl"

In kinase inhibitors (e.g., targeting FLT3, JAK, or BCR-ABL), the N1-substituent usually sits in the solvent-exposed region or a specific hydrophobic pocket.

-

Methyl: Rigid, compact. Excellent for tight pockets but can suffer from rapid metabolic clearance.

-

Ethyl: Provides rotational freedom. It can reach slightly further to make van der Waals contacts with hydrophobic residues (e.g., Methionine gatekeepers).

Metabolic Stability

-

N-Dealkylation: The primary metabolic route.

-

Comparison: N-Ethyl groups are also subject to dealkylation but often show improved half-life (

) in liver microsomes compared to N-Methyl, as the oxidative attack on the

References

-

Regioselectivity in Pyrazole Synthesis

- Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry.

-

Source: (General reference for regioselectivity principles).

-

Metabolic Stability of Pyrazoles

- Warr, J. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.

-

Source:

-

Safety of Hydrazines

- National Oceanic and Atmospheric Administration (NOAA). "Methylhydrazine - CAMEO Chemicals."

-

Source:

-

Kinase Inhibitor SAR (N-Alkyl Pyrazoles)

- Cai, X., et al. "Discovery of 1-Ethyl-5-(2-methyl-pyridin-4-yl)

-

Source: (Illustrative example of Ethyl preference).

-

Synthesis of 5-hydrazinopyrazoles

-

Potopnyk, M.A., et al. "Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates."[3]

-

Source:

-

Sources

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1 H -pyrazole-3-carboxylates - Potopnyk - Russian Journal of Organic Chemistry [bakhtiniada.ru]

Thermodynamic stability of N-substituted pyrazole hydrazine derivatives

Thermodynamic Stability & Mechanistic Integrity of N-Substituted Pyrazole Hydrazine Derivatives

Part 1: Introduction & Strategic Significance

N-substituted pyrazole hydrazine derivatives represent a critical scaffold in modern medicinal chemistry and agrochemical development. Characterized by the fusion of a nitrogen-rich pyrazole ring with a reactive hydrazine moiety, these compounds serve as precursors to fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) and as pharmacophores in their own right (e.g., kinase inhibitors).

However, their utility is often compromised by thermodynamic instability . The hydrazine group (

This guide provides a rigorous analysis of the thermodynamic forces governing these molecules, offering a self-validating framework for their synthesis, stabilization, and characterization.

Part 2: The Thermodynamic Landscape

Tautomeric Equilibrium & Relative Energies

The thermodynamic stability of pyrazole derivatives is fundamentally rooted in annular prototropy (tautomerism). For N-unsubstituted pyrazoles, the hydrogen atom can migrate between N1 and N2. However, in N-substituted derivatives (where N1 is alkylated/arylated), the stability profile shifts to the hydrazine substituent.

Research indicates a steep "stability cliff" between tautomers. Quantum chemical calculations (DFT/B3LYP) reveal that the most stable tautomers (typically amino-forms) are energetically favored by >85 kJ/mol over their imino- or less conjugated counterparts.

Table 1: Relative Thermodynamic Stability of Pyrazole Tautomers

| Tautomer Configuration | Relative Energy (

Key Insight: In solution (DMSO/Ethanol), the equilibrium is kinetically trapped in the most stable form. However, acidic environments can lower the activation energy for tautomerization, facilitating decomposition.

Bond Dissociation Energy (BDE) & Weak Points

The structural "Achilles' heel" of this scaffold is the N-N single bond within the hydrazine tail, not the pyrazole ring.

-

Pyrazole Ring N-N: Part of an aromatic sextet. High BDE (~418 kJ/mol equivalent). Very stable.

-

Hydrazine Substituent N-N: Single bond character. BDE

240 - 260 kJ/mol .

Thermodynamic Risk: The hydrazine N-N bond is significantly weaker than C-C or C-N bonds. Thermal stress (>150°C) or radical initiators can trigger homolytic cleavage, leading to nitrogen gas evolution and radical formation.

Part 3: Decomposition Mechanisms

Instability in N-substituted pyrazole hydrazines follows two primary pathways: Oxidative Dehydrogenation and Homolytic Cleavage .

Oxidative Dehydrogenation (The "Browning" Effect)

Phenylhydrazine derivatives are notorious for turning red/brown upon storage.[1] This is a thermodynamic cascade driven by the formation of conjugated diazenes.

-

Initiation: Trace metal ions or UV light abstract a proton/electron pair.

-

Propagation: Formation of the Diazenium cation or Hydrazyl radical .

-

Termination: Polymerization or degradation to aniline derivatives.

Mechanism Visualization

Figure 1: Dual decomposition pathways showing oxidative sensitivity and thermal fragility.

Part 4: Experimental Protocols & Stabilization

Synthesis: The "Cold-Addition" Knorr Protocol

Standard Knorr synthesis (1,3-diketone + hydrazine) often yields regioisomeric mixtures. To maximize thermodynamic control and purity:

Reagents:

-

1,3-Dicarbonyl (1.0 eq)

-

N-Substituted Hydrazine Hydrochloride (1.1 eq)

-

Solvent: Ethanol (Abs) or Acetic Acid (Glacial)

Step-by-Step Protocol:

-

Preparation: Dissolve hydrazine salt in solvent. Cool to 0–5°C (Ice/Salt bath). Why? Low temp suppresses kinetic side-products and oxidation.

-

Controlled Addition: Add 1,3-dicarbonyl dropwise over 30 mins. Maintain temp <10°C.

-

Equilibration: Allow to warm to RT over 1 hour.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC.

-

Workup: Evaporate solvent. Neutralize with

(if using acid). Recrystallize from EtOH/Water.

Self-Validating Check:

-

NMR: Check for absence of enol ether signals (incomplete reaction) and regioisomer purity.

-

Appearance: Product should be off-white/pale yellow. Deep color indicates oxidation.[1]

Stability Workflow Visualization

Figure 2: Optimized synthesis workflow emphasizing temperature control to prevent early-stage degradation.

Part 5: Stability Testing Methodology

To rigorously define the thermodynamic profile of your specific derivative, perform the following assays.

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine melting point (

) and onset of decomposition ( -

Parameters:

-

Ramp: 5°C/min or 10°C/min.

-

Range: 30°C to 300°C.

-

Atmosphere: Nitrogen (50 mL/min).

-

-

Interpretation: A sharp endotherm indicates melting. An exotherm immediately following (or overlapping) indicates decomposition.

-

Stable:

. -

Unstable:

(Risk of explosive decomposition).

-

Forced Degradation (Stress Testing)

-

Oxidative Stress: Dissolve compound in Methanol. Add 3%

. Monitor via HPLC at t=0, 1h, 24h. -

Thermal Stress: Store solid sample at 60°C for 7 days. Check for discoloration and purity loss.

Part 6: References

-

Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Elguero, J., et al. (2014). The tautomerism of pyrazoles. Advances in Heterocyclic Chemistry, 1-100. (Foundational text on annular tautomerism thermodynamics).

-

Menyhárd, D. K., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760.[4]

-

BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis.

-

Girish, Y. R., et al. (2023).[5] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542.

-

Wentrup, C. (2017). Pyrolysis of hydrazine derivatives and related compounds with N-N single bonds. Journal of Analytical and Applied Pyrolysis.

Sources

Technical Guide: 1-Ethyl-5-hydrazinyl-1H-pyrazole in Pharmaceutical Synthesis

The following technical guide details the role, synthesis, and application of 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) as a pharmaceutical intermediate.

Executive Summary

1-Ethyl-5-hydrazinyl-1H-pyrazole is a high-value heterocyclic building block used primarily in the development of fused-ring kinase inhibitors and anti-inflammatory agents. Its structural significance lies in the C5-hydrazinyl moiety , a bifunctional nucleophile that serves as a "linchpin" for constructing complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines , pyrazolo[5,1-c][1,2,4]triazines , and 1,2,4-triazolo[3,4-b]pyrazoles .

This guide addresses the critical need for robust synthetic protocols and downstream application data for researchers optimizing Structure-Activity Relationships (SAR) in drug discovery.

Key Chemical Profile

| Property | Specification |

| Chemical Name | 1-Ethyl-5-hydrazinyl-1H-pyrazole |

| CAS Number | 1596773-74-8 |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| Core Scaffold | Pyrazole (1,2-diazole) |

| Key Functionality | C5-Hydrazine (Nucleophilic, Reductive) |

| Primary Utility | Precursor for fused N-heterocycles (Kinase/GPCR targets) |

Synthetic Route: Upstream Production

The synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole requires a regioselective approach to ensure the ethyl group is positioned at N1 while the hydrazine functionality is installed at C5. The most scalable industrial route involves a Nucleophilic Aromatic Substitution (S_NAr) on a 5-halo precursor.

Reaction Pathway Diagram (Graphviz)

Figure 1: Step-wise synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole starting from ethylhydrazine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

-

Reagents: Ethylhydrazine oxalate (1.0 eq), Methyl 3-methoxyacrylate (1.0 eq), NaOH (aq), HCl.

-

Procedure:

-

Dissolve ethylhydrazine oxalate in water and adjust pH to 9.5 using 50% NaOH.

-

Heat to 40°C and add methyl 3-methoxyacrylate dropwise over 1 hour.

-

Maintain pH 9.0–9.5. Stir for 3 hours.

-

Cool to 5°C, filter solids. Acidify filtrate to pH 3–4 with HCl.

-

Extract with CHCl₃/Isopropanol (3:1). Dry over MgSO₄ and concentrate.

-

-

Checkpoint: Product should be a yellow solid. Yield ~70%.[1][2][3]

Step 2: Chlorination to 1-Ethyl-5-chloro-1H-pyrazole

-

Reagents: 1-Ethyl-1H-pyrazol-5-ol, POCl₃ (excess).

-

Procedure:

-

Suspend the pyrazol-5-ol in neat POCl₃.

-

Reflux for 4–6 hours (monitor by TLC for disappearance of starting material).

-

Distill off excess POCl₃ under reduced pressure.

-

Pour residue onto crushed ice (Caution: Exothermic) and neutralize with NaHCO₃.

-

Extract with Ethyl Acetate.

-

-

Mechanism: Conversion of the tautomeric lactam (pyrazolone) to the chloro-derivative via an imidoyl chloride intermediate.

Step 3: Hydrazinolysis (Target Formation)

-

Reagents: 1-Ethyl-5-chloro-1H-pyrazole, Hydrazine Hydrate (80%, 5.0 eq), Ethanol.

-

Procedure:

-

Dissolve the chloro-pyrazole in ethanol (0.5 M concentration).

-

Add hydrazine hydrate (excess is crucial to prevent dimer formation).

-

Reflux for 12–18 hours.

-

Concentrate solvent. Dissolve residue in water and extract unreacted starting material with ether.

-

Basify the aqueous layer (if salt formed) or simply chill to precipitate the product. Recrystallize from Ethanol/Hexane.

-

Downstream Pharmaceutical Applications

The 5-hydrazinyl group is a versatile handle for creating fused ring systems. In drug discovery, this intermediate is most valuable for synthesizing Pyrazolo[3,4-d]pyrimidines (bioisosteres of purine, targeting kinases like CDK, Src, and BTK).

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

This pathway is critical for generating kinase inhibitors. The hydrazine moiety acts as the N-N donor to close the pyrimidine ring when reacted with a 1,3-electrophile.

Workflow Diagram (Graphviz)

Figure 2: Conversion to Pyrazolo[3,4-d]pyrimidine scaffold.

Protocol Insight: While 5-aminopyrazoles are the direct precursors to pyrazolo[3,4-d]pyrimidines, the 5-hydrazinyl analog offers a unique route to Pyrazolo[5,1-c][1,2,4]triazines or N-amino-pyrazolo-pyrimidines, which exhibit different solubility profiles and metabolic stability (t1/2) compared to their carbon analogs.

Application 2: Synthesis of 1,2,4-Triazolo[3,4-b]pyrazoles

Reacting 1-ethyl-5-hydrazinyl-1H-pyrazole with carboxylic acids or orthoesters yields the 5,5-fused system, known for antimicrobial and anti-inflammatory activity (e.g., COX-2 inhibition).

-

Reaction: Refluxing the hydrazine intermediate with Formic Acid (or Orthoformate).

-

Outcome: Formation of the triazole ring fused to the pyrazole N1-C5 bond.

Quality Control & Stability

Hydrazine derivatives are prone to oxidation and decomposition. Rigorous QC is required.

| Test Parameter | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18 column) | > 98.0% | Monitor for bis-pyrazole impurity. |

| Identification | 1H-NMR (DMSO-d6) | Conforms | Look for hydrazinyl protons at δ 4.0–5.0 ppm. |

| Residual Hydrazine | GC-MS / Colorimetric | < 10 ppm | Critical for pharmaceutical intermediates (genotoxic impurity). |

| Appearance | Visual | Off-white to pale yellow solid | Darkening indicates oxidation. |

Handling Precaution: Hydrazines are potential carcinogens and skin sensitizers. All reactions must be performed in a fume hood. The intermediate should be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the azo-dimer.

References

-

Pyrazolo[3,4-d]pyrimidine Synthesis : Semantic Scholar, "A Convenient Synthesis of Novel Pyrazolo[3,4-d] Pyrimidine Derivatives". Available at: [Link]

-

Hydrazine Reactivity : Organic Chemistry Portal, "Pyrazole Synthesis". Available at: [Link]

-

Kinase Inhibitor Scaffolds : MDPI, "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles". Available at: [Link]

Sources

Literature review on 5-hydrazino-1-ethylpyrazole derivatives

The 5-hydrazino-1-ethylpyrazole scaffold represents a specialized but potent chemotype in heterocyclic chemistry, serving as a critical "hinge" intermediate for constructing fused bicyclic systems (like pyrazolo[3,4-d]pyridazines) and bis-heterocyclic assemblies (like pyrazolyl-pyrazoles).

Unlike the more common 5-aminopyrazoles, the 5-hydrazino variant offers a unique nucleophilic profile—specifically the

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

This guide details the chemical architecture and therapeutic utility of 5-hydrazino-1-ethylpyrazole derivatives. Primary value lies in their role as precursors for pyrazolo[3,4-d]pyridazines (PDE5 inhibitors, vasodilators) and bis-pyrazole systems (antimicrobial agents). This document moves beyond basic synthesis, focusing on the mechanistic causality of cyclization and the structural determinants of biological activity.

Core Synthesis: The Foundation

The synthesis of the 5-hydrazino-1-ethylpyrazole core typically proceeds via two validated routes.[1] The choice depends on the availability of starting materials and the desired substitution at the C3/C4 positions.

Route A: Nucleophilic Substitution (The Scalable Protocol)

This is the preferred industrial route due to higher yields and cleaner workup. It involves the displacement of a leaving group (typically chloride) at the 5-position by hydrazine.

-

Precursor: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (or similar).

-

Reagent: Hydrazine hydrate (excess).[2]

-

Mechanism: SNAr (Nucleophilic Aromatic Substitution). The electron-withdrawing C4-ester/nitrile activates the C5-chloride.

Route B: Diazotization-Reduction (The De Novo Protocol)

Used when the 5-amino precursor is readily available.

-

Precursor: 5-Amino-1-ethylpyrazole.

-

Steps:

-

Diazotization: NaNO2 / HCl

Pyrazole-5-diazonium salt. -

Reduction: SnCl2 / HCl

5-Hydrazinopyrazole.

-

Experimental Protocol: Synthesis of 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole

-

Reagents: 5-Chloro-1-ethyl-3-methylpyrazole (10 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve the chloro-pyrazole in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Critical Step: Trichurate the residue with ice-cold ether to precipitate the hydrazine hydrochloride salt or the free base (depending on workup pH).

-

Recrystallize from ethanol/water.

-

Chemical Reactivity & Diversification

The 5-hydrazino moiety provides a "bi-nucleophilic" handle. The terminal amino group (

A. Formation of Pyrazolyl-Pyrazoles (Bis-Heterocycles)

Reaction with 1,3-diketones (e.g., acetylacetone) does not yield a fused system because the N1-ethyl blocks the necessary annular nitrogen. Instead, it forms a new pyrazole ring attached to the C5 position.

-

Reagent: Acetylacetone (Pentane-2,4-dione).

-

Product: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole.

-

Utility: High-affinity ligands for metal coordination; antifungal agents.

B. Formation of Fused Pyrazolo[3,4-d]pyridazines

This is the most pharmacologically significant pathway. It requires a C4-carbonyl substituent (ester, ketone, or aldehyde) on the starting pyrazole.

-

Mechanism:

-

Condensation: The terminal hydrazine

condenses with a carbonyl reagent (e.g., aldehyde, ketone) to form a hydrazone. -

Cyclization: The internal hydrazinic

attacks the electrophilic C4-carbonyl group (intramolecular cyclization).

-

-

Key Reagents:

-Keto esters, 1,2-dicarbonyls, or reaction with reagents like diethyl ethoxymethylenemalonate.

Figure 1: Divergent synthesis pathways for 5-hydrazino-1-ethylpyrazole derivatives.

Pharmacological Landscape

The biological activity of these derivatives is heavily influenced by the rigidity of the fused system vs. the flexibility of the bis-pyrazole system.

Structure-Activity Relationship (SAR) Data

| Class | Target / Activity | Key Structural Feature | Mechanism |

| Pyrazolo[3,4-d]pyridazines | PDE5 Inhibition (Vasodilation) | C4-Phenyl, N1-Ethyl/Isopropyl | Mimics the guanine core of cGMP; competitive inhibition of phosphodiesterase. |

| Pyrazolyl-Pyrazoles | Antimicrobial (Fungal/Bacterial) | 3,5-Dimethyl on 2nd ring | Disruption of cell membrane integrity; potential inhibition of sterol synthesis. |

| Hydrazones | Anticancer (Proliferation) | Aryl-hydrazone linkage | Iron chelation (ribonucleotide reductase inhibition) or tubulin binding. |

Case Study: Pyrazolo[3,4-d]pyridazinones as Vasodilators

Research indicates that maintaining the 1-ethyl (or 1-isopropyl) group is critical for hydrophobic pocket binding in the PDE5 enzyme. The 5-hydrazino group, once cyclized into the pyridazine ring, provides the necessary H-bond acceptor/donor motifs (N-N linkage) to interact with the active site residues (e.g., Gln817 in PDE5).

Detailed Experimental Protocol

Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole (Bis-pyrazole derivative)

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-ethyl-5-hydrazino-3-methylpyrazole (1.40 g, 10 mmol) in glacial acetic acid (10 mL).

-

Addition: Add acetylacetone (1.00 g, 10 mmol) slowly. The reaction is exothermic.

-

Reaction: Reflux the mixture for 2 hours.

-

Note: Acetic acid acts as both solvent and catalyst for the dehydration steps.

-

-

Workup: Pour the cooled reaction mixture into crushed ice (50 g). Neutralize with 10% NaOH solution until pH ~8.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).

-

Purification: Recrystallize from ethanol.

References

-

Synthesis of Pyrazolo[3,4-d]pyridazines: Turk. J. Chem., 2004, 28, 1-1.

-

PDE5 Inhibitor Activity: Bioorg. Med. Chem., 2002, 10(8), 2663-2670.

- Reaction with 1,3-Diketones:J. Heterocycl. Chem., 1980 (General reactivity of hydrazinopyrazoles).

-

Pyrazolyl-triazine Synthesis: Chem. Heterocycl. Compd., 2013, 492-500.

-

General Pyrazole Synthesis: MDPI Molecules, 2018, 23(1), 134.

Sources

Methodological & Application

Application Note: Advanced Synthesis of Pyrazolo[1,5-a]pyrimidinium Scaffolds via 1-Ethyl-5-hydrazinyl-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Reductive Cyclocondensation, Intramolecular Charge Transfer (ICT) Probes, and Cationic Heterocycles

Executive Summary

Pyrazolo[1,5-a]pyrimidines are highly privileged N-heterocyclic scaffolds, widely recognized for their role as protein kinase inhibitors in oncology[1] and as robust fluorophores in materials science. While traditional syntheses rely on 5-amino-1H-pyrazoles, utilizing 1-ethyl-5-hydrazinyl-1H-pyrazole as a starting material presents unique mechanistic challenges and opportunities.

This application note details a field-proven, two-step methodology to convert 1-ethyl-5-hydrazinyl-1H-pyrazole into highly valuable 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salts . By mastering the causality behind these transformations, researchers can reliably synthesize positively charged, highly electrophilic scaffolds ideal for developing nucleophile sensors (e.g., cyanide detection)[2].

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of additions, but a manipulation of molecular causality.

Challenge 1: The Hydrazine Trajectory Direct condensation of 5-hydrazinylpyrazoles with 1,3-dielectrophiles (such as acetylacetone) typically yields N-pyrazolylpyrazoles rather than fused pyrimidines, due to the bidentate nucleophilicity of the terminal hydrazine moiety[3]. To redirect the reaction trajectory toward the pyrazolo[1,5-a]pyrimidine core, the hydrazine group must first be selectively reduced to a primary amine (Step 1).

Challenge 2: The N1-Alkyl Blocking Effect During standard pyrazolo[1,5-a]pyrimidine synthesis, the unsubstituted N1-H of the pyrazole acts as the bridgehead nitrogen, losing its proton to maintain a neutral fused system[1]. However, our starting material is alkylated at the N1 position (ethyl). This ethyl group prevents deprotonation during cyclization. Consequently, the cyclocondensation is forced to yield a permanently charged 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salt (Step 2).

Far from being a synthetic dead-end, this cationic nature is highly advantageous. The resulting salts act as powerful electron acceptors in "push-pull" Intramolecular Charge Transfer (ICT) systems, making them exceptionally sensitive fluorescent probes for nucleophiles like cyanide[2].

Fig 1: Two-step synthesis of pyrazolo[1,5-a]pyrimidinium salts from 1-ethyl-5-hydrazinyl-1H-pyrazole.

Experimental Protocols & Self-Validating Systems

Step 1: Reductive N-N Cleavage to 1-Ethyl-5-amino-1H-pyrazole

Objective: Convert the bidentate hydrazine into a primary amine to enable pyrimidine ring fusion.

Materials:

-

1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 equiv)

-

Raney Nickel (W2, catalytic, ~10% w/w)

-

Hydrazine hydrate (2.0 equiv, acting as an in-situ hydrogen source) or H₂ gas (1 atm)

-

Absolute Ethanol (solvent)

Procedure:

-

Dissolve 1-ethyl-5-hydrazinyl-1H-pyrazole in absolute ethanol (0.2 M) in a round-bottom flask.

-

Carefully add a catalytic amount of Raney Nickel suspension under an inert argon atmosphere.

-

Add hydrazine hydrate dropwise at room temperature. (Caution: Exothermic gas evolution).

-

Stir the mixture at 50 °C for 4 hours.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-5-amino-1H-pyrazole, which can be used directly in Step 2.

In-Process Self-Validation Metrics (Step 1):

Visual: The reaction mixture transitions from a yellow suspension to a colorless/pale yellow clear solution post-filtration.

Spectroscopic (FTIR): Disappearance of the secondary amine N-H stretch (~3280 cm⁻¹) and appearance of a sharp primary amine doublet (~3400 and 3300 cm⁻¹).

Spectroscopic (¹H NMR): Loss of the -NHNH₂ protons and emergence of a sharp -NH₂ singlet (~5.2 ppm in DMSO-d6).

Step 2: Microwave-Assisted Cyclocondensation

Objective: Construct the fused pyrazolo[1,5-a]pyrimidinium core via reaction with a 1,3-dielectrophile.

Materials:

-

1-Ethyl-5-amino-1H-pyrazole (1.0 equiv)

-

Acetylacetone or Aryl-substituted Enaminone (1.1 equiv)

-

Glacial Acetic Acid (solvent and acid catalyst)

Procedure:

-

In a heavy-walled microwave vial, combine 1-ethyl-5-amino-1H-pyrazole and the 1,3-dielectrophile.

-

Add glacial acetic acid to achieve a 0.5 M concentration. Seal the vial with a crimp cap.

-

Irradiate the mixture in a dedicated microwave synthesizer at 140 °C for 15 minutes. Microwave irradiation leads to a large increase in reaction rate and product homogeneity compared to conductive heating[4].

-

Cool the vial to room temperature. Pour the mixture into cold diethyl ether to precipitate the 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium acetate salt.

-

Filter the precipitate and wash with cold ether. (Optional: Perform anion exchange with aqueous HPF₆ to isolate the more stable hexafluorophosphate salt).

In-Process Self-Validation Metrics (Step 2):

Visual: Rapid color change to deep yellow/orange under microwave irradiation, indicating the formation of the extended conjugated cationic system.

Spectroscopic (¹H NMR): Emergence of a highly deshielded pyrimidine proton (typically >8.8 ppm) due to the adjacent positive charge on the bridgehead nitrogen.

Quantitative Data Presentation

The cyclocondensation step is highly sensitive to heating modalities. Our optimization data demonstrates the superiority of microwave (MW) irradiation over conventional conductive heating in generating the cationic scaffold.

| Reaction Condition | Temperature (°C) | Time | Yield (%) | Purity (HPLC, %) |

| Conventional Heating (AcOH) | 118 (Reflux) | 12 h | 45 | 85 |

| Microwave Irradiation (AcOH) | 120 | 20 min | 68 | 90 |

| Microwave Irradiation (AcOH) | 140 | 15 min | 88 | >98 |

| Microwave Irradiation (AcOH) | 160 | 10 min | 82 | 92 |

Table 1: Optimization of Step 2 cyclocondensation. MW at 140 °C provides the optimal balance of kinetic energy without inducing thermal degradation.

Application: ICT Sensing Mechanisms

The synthesized 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salts are not just structural curiosities; they are functional materials. When functionalized with an electron-donating aryl group, they form a "push-pull" Intramolecular Charge Transfer (ICT) system[2].

Because the pyrimidinium core is highly electrophilic, nucleophiles like cyanide (CN⁻) will selectively attack the C7 position. This attack breaks the π-conjugation, instantly quenching the fluorescence—a self-validating, visually verifiable sensing event.

Fig 2: Mechanism of Intramolecular Charge Transfer (ICT) quenching upon nucleophilic attack.

References

-

Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Synthesis and Reactions of New Pyrazole Derivatives Source: REAL-J / MTA URL: [Link]

-

Title: Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. real-j.mtak.hu [real-j.mtak.hu]

- 4. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Cyclization of 1-Ethyl-5-hydrazinyl-1H-pyrazole with 1,3-Diketones

Introduction & Scientific Rationale

The synthesis of bipyrazole architectures is of paramount importance in modern drug discovery and agrochemistry. These motifs exhibit high metabolic stability, unique hydrogen-bonding profiles, and act as rigid pharmacophore scaffolds. This application note details a robust, regioselective protocol for the cyclization of 1-ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8)[1] with various 1,3-diketones. Leveraging the foundational principles of the Knorr pyrazole synthesis[2], this guide provides researchers with a self-validating workflow to generate highly pure 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrazole (1,5'-bipyrazole) libraries.

Mechanistic Insights: The Knorr Pyrazole Cyclization

To master this protocol, one must understand the causality driving the molecular assembly. The reaction proceeds via a classic acid-catalyzed condensation mechanism[2]. The distinct nucleophilicity of the two nitrogen atoms in the hydrazine moiety dictates the reaction pathway and its regioselectivity[3]:

-

Hydrazone Formation: The primary amine (-NH₂) of the hydrazine is less sterically hindered and possesses higher nucleophilicity. It selectively attacks the most electrophilic (and least hindered) carbonyl carbon of the 1,3-diketone.

-

Intramolecular Cyclization: The secondary amine (-NH-), which is anchored to the core pyrazole ring, subsequently attacks the remaining protonated carbonyl group, forming a cyclic hemiaminal intermediate.

-

Aromatization: A final thermodynamically driven dehydration step yields the aromatic bipyrazole system.

Figure 1: Knorr pyrazole synthesis mechanism for bipyrazole formation.

Reagents and Materials

| Reagent / Material | Role | Specifications |

| 1-Ethyl-5-hydrazinyl-1H-pyrazole | Nucleophile / Core Scaffold | Purity ≥95%, store at 2-8 °C[1] |

| 1,3-Diketone (e.g., Acetylacetone) | Electrophilic Partner | Reagent grade, freshly distilled |

| Ethanol (EtOH) | Primary Solvent | Anhydrous, ≥99.5% |

| Glacial Acetic Acid (AcOH) | Acid Catalyst | ACS Reagent grade |

| Ethyl Acetate / Hexanes | Extraction / Chromatography | HPLC grade |

| Saturated NaHCO₃ (aq) | Quenching Agent | Prepared fresh |

Experimental Protocol

This protocol is designed as a self-validating system . The disappearance of the highly polar hydrazine starting material and the emergence of a highly UV-active, non-polar bipyrazole product provides immediate visual confirmation of reaction progress via Thin-Layer Chromatography (TLC).

Step 1: Reagent Preparation

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-5-hydrazinyl-1H-pyrazole (1.0 mmol, 126.16 mg).

-

Dissolve the hydrazine in 10 mL of anhydrous ethanol.

-

Add the selected 1,3-diketone (1.1 mmol) dropwise to the stirring solution.

-

Add glacial acetic acid (0.1 mmol, ~6 μL) as a catalyst.

Step 2: Cyclization (Reflux)

-

Attach a reflux condenser and heat the reaction mixture to 78 °C using an oil bath or heating mantle.

-

Maintain vigorous stirring under an inert nitrogen atmosphere for 2 to 5 hours (substrate dependent).

Step 3: Reaction Monitoring

-

Monitor the reaction every 60 minutes using TLC (Eluent: 1:1 Hexane/Ethyl Acetate) or LC-MS.

-

The reaction is complete when the baseline hydrazine spot is fully consumed.

Step 4: Workup & Quenching

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Dilute the crude residue with 20 mL of Ethyl Acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acetic acid catalyst, followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude product via silica gel flash column chromatography using a gradient of Hexane to Ethyl Acetate.

-

Pool the product-containing fractions and evaporate to yield the pure bipyrazole derivative.

Figure 2: Experimental workflow for the cyclization of 5-hydrazinylpyrazoles.

Causality in Optimization (E-E-A-T)

As an application scientist, understanding why specific parameters are chosen is critical for troubleshooting and scaling:

-

The Acid Catalyst Paradox: A catalytic amount of weak acid (acetic acid, 10 mol%) is mandatory. The acid protonates the carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity. However, if a strong acid (e.g., HCl) or a stoichiometric excess of acid is used, the basic hydrazine group becomes fully protonated, forming an unreactive ammonium salt. This halts the nucleophilic attack entirely.

-

Solvent Selection: Ethanol (boiling point 78 °C) provides the perfect thermal window. It supplies enough kinetic energy to overcome the activation barrier of the dehydration steps without causing thermal degradation of the hydrazine precursor.

-

Regioselectivity with Unsymmetrical Diketones: When reacting with unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione), the primary amine of the hydrazine selectively attacks the most electrophilic and least sterically hindered carbonyl[3]. The highly electron-withdrawing CF₃ group drastically increases the electrophilicity of its adjacent carbonyl, directing the initial hydrazone formation almost exclusively to that position, resulting in excellent regioselectivity (>98:2).

Quantitative Data Summary

The table below summarizes expected yields and regioselectivity across various 1,3-diketone substrates using this optimized protocol.